molecular formula C17H19NO3S B5822380 ethyl 4,5-dimethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate

ethyl 4,5-dimethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate

Cat. No. B5822380
M. Wt: 317.4 g/mol
InChI Key: DMQIERNYQKWQIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,5-dimethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EMDT and is synthesized using a specific method that involves several chemical reactions. In

Mechanism of Action

The mechanism of action of EMDT is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins in the body, which may contribute to its anti-inflammatory and anti-tumor properties. Additionally, EMDT has been found to have antioxidant properties, which may be responsible for its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
EMDT has been found to have several biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties. Additionally, EMDT has been found to induce cell death in certain types of cancer cells, which may contribute to its anti-tumor properties. EMDT has also been found to have neuroprotective effects, which may be responsible for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

EMDT has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, EMDT has been found to be stable under a wide range of conditions, which makes it easy to handle and store. However, there are also some limitations to using EMDT in lab experiments. It can be expensive to synthesize, which may limit its use in certain experiments. Additionally, EMDT has not been extensively studied in vivo, which may limit its potential applications.

Future Directions

There are several future directions for the study of EMDT. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of EMDT and its potential applications in the field of organic electronics. Finally, further studies are needed to evaluate the safety and efficacy of EMDT in vivo.

Synthesis Methods

EMDT is synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 4,5-dimethyl-2-thiophenecarboxylic acid with thionyl chloride, which results in the formation of 4,5-dimethyl-2-thiophenecarbonyl chloride. This compound is then reacted with 3-methylbenzoyl chloride in the presence of triethylamine to form 4,5-dimethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarbonyl chloride. The final step involves the reaction of this compound with ethyl alcohol to form EMDT.

Scientific Research Applications

EMDT has shown potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. Additionally, EMDT has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. It has also been found to have potential applications in the field of organic electronics.

properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(3-methylbenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-5-21-17(20)14-11(3)12(4)22-16(14)18-15(19)13-8-6-7-10(2)9-13/h6-9H,5H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQIERNYQKWQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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